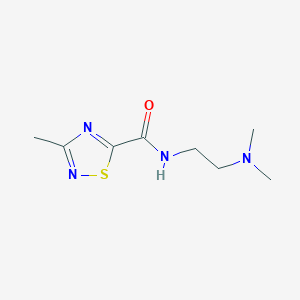
2,6-Di-tert-butyl-4-phenylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Di-tert-butyl-4-phenylpyridine (DTBP) is a chemical compound that belongs to the pyridine family. It is widely used in scientific research due to its unique properties and applications.
Applications De Recherche Scientifique
1. Complex Chemistry and Ligand Behavior
- The chemistry of polypyridine ruthenium(II) complexes, including those with 2,6-di-tert-butyl-4-phenylpyridine analogs, has been explored. These complexes have been characterized for their potential in photochemical experiments, highlighting the stability and versatility of the Ru(terpy)(phen) core under various conditions (Bonnet et al., 2003).
2. Synthesis and Crystal Structure
- Research has been conducted on the synthesis and crystal structure determination of compounds closely related to this compound. These studies include the synthesis of hydrophobic betaine dyes and their structural analysis, providing insight into the properties of these compounds (Shekhovtsov et al., 2012).
3. Synthesis of Weak Nucleophilic Bases
- Investigations into the synthesis of weak nucleophilic bases, analogs of 2,6-di-tert-butylpyridine, have been carried out. These studies demonstrate the potential for such compounds to substitute nonnucleophilic bases in organic syntheses, highlighting their utility in chemical reactions (Balaban et al., 2004).
4. Antioxidant Properties in Polymers
- The role of 2,6-di-tert-butyl-4-phenylphenol, a compound related to this compound, as an antioxidant in polypropylene has been studied. This research provides insights into the effectiveness and consumption of such antioxidants at various temperatures (Shlyapnikov & Torsueva, 1995).
5. Ligand Synthesis and Complex Chemistry
- There has been a focus on the synthesis of 2,6-di(pyrazolyl)pyridines and their application as ligands in complex chemistry. This research includes luminescent lanthanide compounds for biological sensing and iron complexes with unique properties (Halcrow, 2005).
6. Chemical Behavior in Polymerization Processes
- Studies on 2,6-Di-tert-butyl-4-methylpyridine, a similar compound to this compound, have provided insights into its role in distinguishing between different modes of initiation in cationic polymerization. This research contributes to the understanding of initiation mechanisms in polymerization (Moulis et al., 1980).
Propriétés
IUPAC Name |
2,6-ditert-butyl-4-phenylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N/c1-18(2,3)16-12-15(14-10-8-7-9-11-14)13-17(20-16)19(4,5)6/h7-13H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHGYHRFEQYAFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=N1)C(C)(C)C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 3-(8-(2-ethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2959350.png)

![{[2-(Trifluoromethyl)phenyl]carbamoyl}methyl 5-bromofuran-2-carboxylate](/img/structure/B2959354.png)
![(R)-N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride](/img/structure/B2959355.png)



![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepin-3-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B2959361.png)


![1-(4-Benzylpiperazin-1-yl)-3-methyl-2-octylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2959368.png)

![5-[2-(Thiophen-2-yl)quinolin-4-yl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2959371.png)
